

A Technical Guide to Di-p-tolylphosphine (CAS No. 1017-60-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Di-p-tolylphosphine*

Cat. No.: *B091435*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Di-p-tolylphosphine**, a crucial organophosphorus compound utilized as a ligand in catalysis and organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in cross-coupling reactions, and illustrates a key catalytic cycle. The information is intended to support researchers and professionals in the fields of chemistry and drug development in the effective application of **Di-p-tolylphosphine**.

Introduction

Di-p-tolylphosphine is a secondary phosphine characterized by the presence of two para-tolyl groups attached to a phosphorus atom. Its electron-donating tolyl groups and steric bulk make it an effective ligand for various transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction. The stability and reactivity of the metal complexes formed with **Di-p-tolylphosphine** are central to its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Chemical and Physical Properties

A summary of the key quantitative data for **Di-p-tolylphosphine** is presented in Table 1. This information is essential for its proper handling, storage, and application in experimental

settings.

Table 1: Quantitative Data for **Di-p-tolylphosphine**

Property	Value
CAS Number	1017-60-3 [1]
Molecular Formula	C ₁₄ H ₁₅ P [1]
Molecular Weight	214.25 g/mol [1]
Boiling Point	122-124 °C (at 2 Torr)
Appearance	Colorless to pale yellow liquid or solid
³¹ P NMR	Spectral data available in public databases [2]
Solubility	Soluble in most organic solvents; insoluble in water.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Di-p-tolylphosphine** and its application as a ligand in a Suzuki-Miyaura cross-coupling reaction. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

Synthesis of Di-p-tolylphosphine

This protocol describes a general method for the synthesis of **Di-p-tolylphosphine** via a Grignard reaction.

Materials:

- p-Bromotoluene
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- Dichlorophenylphosphine
- Iodine (as initiator)
- Schlenk line and oven-dried glassware
- Magnetic stirrer and heating mantle

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a crystal of iodine to initiate the reaction.
- Slowly add a solution of p-bromotoluene in anhydrous diethyl ether or THF to the magnesium turnings with stirring. The reaction mixture should become warm and cloudy, indicating the formation of the Grignard reagent (p-tolylmagnesium bromide).
- Once the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
- Reaction with Dichlorophenylphosphine: Cool the Grignard reagent to 0 °C in an ice bath.
- Slowly add a solution of dichlorophenylphosphine in anhydrous diethyl ether or THF to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure.

- The crude **Di-p-tolylphosphine** can be purified by vacuum distillation or column chromatography.

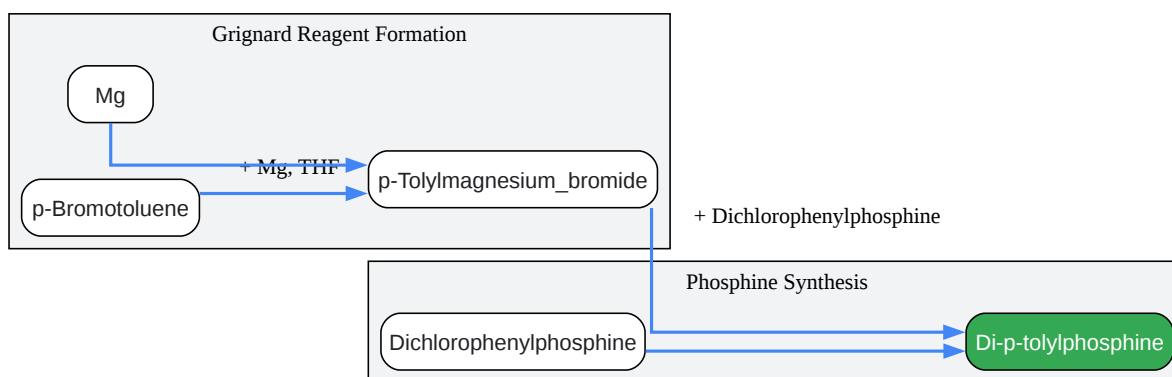
Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines the use of **Di-p-tolylphosphine** as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid.

Materials:

- Aryl halide (e.g., 4-bromoanisole)
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- **Di-p-tolylphosphine**
- Base (e.g., potassium carbonate, potassium phosphate)
- Solvent (e.g., toluene, dioxane, or a mixture with water)
- Schlenk tube and oven-dried glassware
- Magnetic stirrer and heating plate

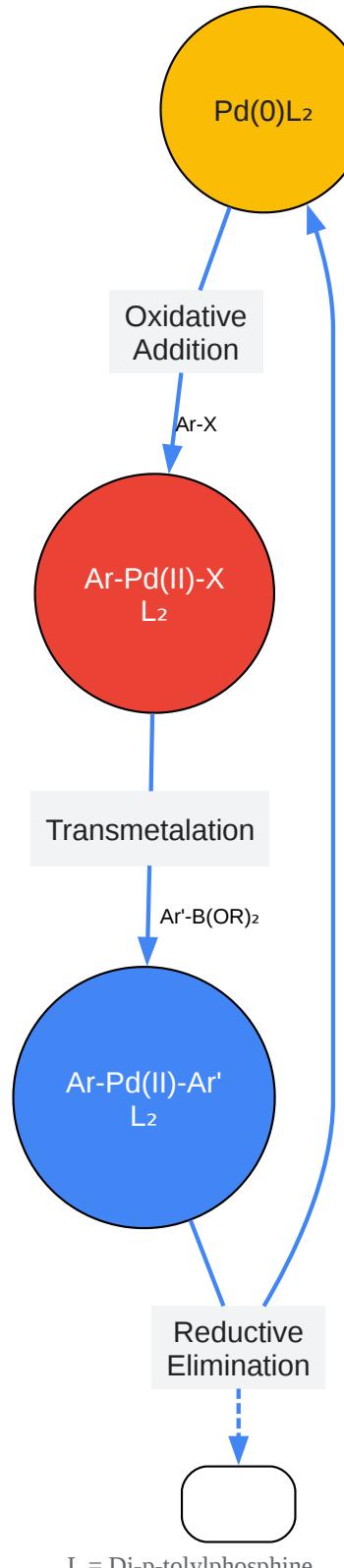
Procedure:


- In a Schlenk tube, add palladium(II) acetate and **Di-p-tolylphosphine** under an inert atmosphere (e.g., argon or nitrogen).
- Add the aryl halide, arylboronic acid, and the base to the Schlenk tube.
- Add the solvent to the reaction mixture.
- Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

- Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80–110 °C) with stirring.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate key aspects of the chemistry of **Di-p-tolylphosphine**.


Synthesis of Di-p-tolylphosphine

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Di-p-tolylphosphine**.

Suzuki-Miyaura Catalytic Cycle

L = Di-p-tolylphosphine

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. strem.com [strem.com]
- 2. Di-p-tolylphosphine | C14H15P | CID 4187661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Di-p-tolylphosphine (CAS No. 1017-60-3)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091435#di-p-tolylphosphine-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com